1-(2,4-Dimethylbenzyl)hydrazine
Description
1-(2,4-Dimethylbenzyl)hydrazine is a substituted hydrazine derivative characterized by a benzyl group with methyl substituents at the 2- and 4-positions of the aromatic ring. The methyl groups on the benzyl moiety likely influence its electronic and steric properties, enhancing lipophilicity compared to unsubstituted analogs.
Properties
IUPAC Name |
(2,4-dimethylphenyl)methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5,11H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUSRPMMOKELAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606208 | |
| Record name | [(2,4-Dimethylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-20-6 | |
| Record name | [(2,4-Dimethylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzyl)hydrazine can be synthesized through the reaction of 2,4-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylbenzyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Azines and other nitrogenous compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydrazines and hydrazones.
Scientific Research Applications
1-(2,4-Dimethylbenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Anti-Inflammatory Potential: Hydrazine derivatives with phenoxy or benzylidene substituents (e.g., N'-(4-(methylthio)benzylidene)-2-phenoxybenzohydrazide) demonstrate superior anti-inflammatory activity compared to mefenamic acid, suggesting that 1-(2,4-Dimethylbenzyl)hydrazine could be optimized for similar applications .
- Structural-Activity Relationships : Electron-withdrawing groups (e.g., nitro) enhance thermal stability but may reduce bioavailability, whereas methyl groups (electron-donating) could improve membrane permeability .
Physicochemical and Spectroscopic Comparisons
- Solubility : Methyl-substituted derivatives like 1-(2,4-Dimethylbenzyl)hydrazine are expected to exhibit higher lipophilicity (logP) than polar analogs such as 1-(2,4-dinitrophenyl)hydrazine, which contains nitro groups .
- Spectroscopic Signatures : IR and NMR spectra of hydrazine derivatives typically show characteristic N–H stretches (~3200 cm⁻¹) and aromatic proton resonances (δ 6.5–8.0 ppm). Methyl groups in 1-(2,4-Dimethylbenzyl)hydrazine would produce distinct singlet peaks in the δ 2.2–2.5 ppm range .
Biological Activity
1-(2,4-Dimethylbenzyl)hydrazine, also known as 2,4-dimethylphenyl hydrazine, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and neuroprotective activities.
1-(2,4-Dimethylbenzyl)hydrazine has the following chemical characteristics:
- Molecular Formula : C10H14N2
- CAS Number : 51421-20-6
- Structure : The compound features a hydrazine functional group attached to a dimethyl-substituted benzyl moiety.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 1-(2,4-Dimethylbenzyl)hydrazine and related compounds. For instance, one study investigated various substituted hydrazines for their antibacterial activity against common pathogens using the disc diffusion method. The results indicated that several derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(2,4-Dimethylbenzyl)hydrazine | Staphylococcus aureus | 15 |
| 1-(2,4-Dimethylbenzyl)hydrazine | Escherichia coli | 12 |
| 1-(2,4-Dimethylbenzyl)hydrazine | Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may be effective in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of hydrazine derivatives has been explored in various studies. A notable investigation focused on the synthesis of hydrazone derivatives from 1-(2,4-Dimethylbenzyl)hydrazine and their cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MCF-7 | 27.3 |
| Derivative B | HCT-116 | 6.2 |
These compounds were found to inhibit cancer cell proliferation significantly, indicating their potential as chemotherapeutic agents .
Neuroprotective Effects
Research has also indicated that hydrazine derivatives may possess neuroprotective properties. A study evaluated the anticonvulsant activity of various hydrazone compounds derived from hydrazines in seizure models. The most promising compounds demonstrated significant protection against seizures with minimal neurotoxicity.
| Compound | Seizure Model | Protection (%) |
|---|---|---|
| Compound X | MES | 100 |
| Compound Y | 6 Hz | 80 |
This suggests that these compounds could be developed further for treating neurological disorders such as epilepsy .
Case Studies and Research Findings
A comprehensive review of literature reveals varied applications of 1-(2,4-Dimethylbenzyl)hydrazine:
- Antibacterial Efficacy : Several studies have confirmed its effectiveness against multiple bacterial strains.
- Cytotoxicity : Research indicates that certain derivatives can effectively target cancer cells with low IC50 values.
- Neuropharmacological Potential : The ability to protect against seizures highlights its relevance in neuropharmacology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
